molecular formula C20H22N2O2 B10875561 3-(3-methoxyphenyl)-2-pentylquinazolin-4(3H)-one

3-(3-methoxyphenyl)-2-pentylquinazolin-4(3H)-one

Cat. No.: B10875561
M. Wt: 322.4 g/mol
InChI Key: RYKCARJZUCPERD-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-2-pentyl-4(3H)-quinazolinone is a heterocyclic compound that features a quinazolinone core structure. Quinazolinones are known for their diverse biological activities, making them of significant interest in medicinal chemistry. The presence of the methoxyphenyl and pentyl groups in this compound potentially enhances its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-2-pentyl-4(3H)-quinazolinone typically involves the condensation of 3-methoxybenzaldehyde with 2-pentyl-4(3H)-quinazolinone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-2-pentyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(3-hydroxyphenyl)-2-pentyl-4(3H)-quinazolinone.

    Reduction: Formation of 3-(3-methoxyphenyl)-2-pentyl-1,2-dihydroquinazolinone.

    Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-2-pentyl-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may enhance binding affinity to these targets, while the quinazolinone core can modulate biological activity through various pathways. Detailed studies on its molecular interactions and pathways are essential for understanding its full pharmacological potential.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-2-pentyl-4(3H)-quinazolinone
  • 3-(3-Hydroxyphenyl)-2-pentyl-4(3H)-quinazolinone
  • 3-(3-Methoxyphenyl)-2-ethyl-4(3H)-quinazolinone

Uniqueness

3-(3-Methoxyphenyl)-2-pentyl-4(3H)-quinazolinone is unique due to the specific positioning of the methoxy group and the pentyl chain, which can influence its biological activity and chemical reactivity. The combination of these functional groups may result in distinct pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-2-pentylquinazolin-4-one

InChI

InChI=1S/C20H22N2O2/c1-3-4-5-13-19-21-18-12-7-6-11-17(18)20(23)22(19)15-9-8-10-16(14-15)24-2/h6-12,14H,3-5,13H2,1-2H3

InChI Key

RYKCARJZUCPERD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)OC

Origin of Product

United States

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